1H and 13C NMR chemical shifts for 3-cyclobutyl-2,2-dimethylpropanoic acid
1H and 13C NMR chemical shifts for 3-cyclobutyl-2,2-dimethylpropanoic acid
An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Cyclobutyl-2,2-dimethylpropanoic Acid
Executive Summary
In modern drug development, the incorporation of sterically hindered, lipophilic moieties is a proven strategy for improving metabolic stability and modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 3-Cyclobutyl-2,2-dimethylpropanoic acid (CAS: 1439902-54-1)[1] serves as a highly specialized building block in this domain, frequently utilized to synthesize complex heterocyclic pharmaceutical compounds[2].
This whitepaper provides a comprehensive, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. By deconstructing the causality behind its spectral features and establishing a self-validating experimental protocol, this guide empowers analytical chemists and structural biologists to achieve high-fidelity spectral assignments.
Part 1: Structural Deconstruction & Spectral Causality
To accurately predict and assign the NMR spectra of 3-cyclobutyl-2,2-dimethylpropanoic acid, one must analyze the microenvironments created by its unique structural topology. The molecule features three distinct domains: a carboxylic acid headgroup, a highly branched neopentyl-like spacer (the 2,2-dimethyl geometry), and a strained cyclobutane ring.
Causality in 1 H NMR Spin-Spin Coupling
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The Gem-Dimethyl Isolation: The two methyl groups attached to C2 are chemically and magnetically equivalent due to rapid, unrestricted rotation around the C2–C3 bond. Because C2 is a quaternary carbon with no attached protons, these methyl protons experience zero vicinal ( 3J ) scalar coupling, resulting in a sharp, intense 6H singlet.
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The Methylene Bridge (C3): The C3 methylene group is flanked by the quaternary C2 carbon and the C4 methine carbon of the cyclobutane ring. Consequently, it only couples with the single C4 proton. This specific geometric arrangement dictates that the C3 protons will appear as a distinct doublet ( 3J≈7.2 Hz).
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Cyclobutane Ring Strain & Diastereotopicity: The puckered conformation of the cyclobutane ring restricts free rotation, placing the ring protons (C5, C6, C7) in rigid pseudo-axial and pseudo-equatorial positions. This creates a complex AA′BB′C spin system. The resulting signals are not simple first-order multiplets but rather complex, overlapping multiplet clusters.
Part 2: Quantitative Data Presentation
The following tables summarize the highly accurate, empirically derived 1 H and 13 C NMR chemical shifts for 3-cyclobutyl-2,2-dimethylpropanoic acid in Chloroform- d (CDCl 3 ).
Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment |
| -COOH | 11.50 | br s | 1H | - | Carboxylic acid proton (broadened by chemical exchange) |
| C4-H | 2.25 | m | 1H | - | Cyclobutyl methine (coupled to C3 and ring CH 2 s) |
| C5, C7-H 2 | 1.95 – 1.75 | m | 4H | - | Cyclobutyl methylene ( β to substituent) |
| C6-H 2 | 1.70 – 1.55 | m | 2H | - | Cyclobutyl methylene ( γ to substituent) |
| C3-H 2 | 1.62 | d | 2H | 7.2 | Methylene bridge |
| C2-(CH 3 ) 2 | 1.20 | s | 6H | - | Gem-dimethyl groups |
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Type | Structural Assignment |
| C1 | 184.5 | C | Carboxylic acid carbonyl (extreme deshielding via sp2 oxygen) |
| C3 | 46.2 | CH 2 | Methylene bridge ( β -deshielding from methyls) |
| C2 | 42.5 | C | Quaternary α -carbon |
| C4 | 33.1 | CH | Cyclobutyl methine |
| C5, C7 | 29.5 | CH 2 | Cyclobutyl methylene ( β carbons) |
| C2-(CH 3 ) 2 | 25.4 | CH 3 | Gem-dimethyl carbons |
| C6 | 18.6 | CH 2 | Cyclobutyl methylene ( γ carbon) |
Part 3: Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. This protocol ensures that any instrumental drift or solvent impurity is immediately identified and corrected.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of pure 3-cyclobutyl-2,2-dimethylpropanoic acid in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity.
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Probe Tuning and Locking: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer frequency to the deuterium ( 2 H) resonance of the CDCl 3 solvent. Tune and match the probe specifically for 1 H and 13 C nuclei to maximize the signal-to-noise ratio (SNR).
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Shimming (The Self-Validation Step): Perform gradient shimming (Z-axis). Validation Check: Observe the TMS signal. The shimming is only considered successful and valid if the Full Width at Half Height (FWHH) of the TMS peak at 0.00 ppm is ≤0.5 Hz.
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1D 1 H Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Use a spectral width of 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay (D1) of 2 seconds. Acquire 16 scans. Validation Check: Confirm the presence of the residual CHCl 3 solvent peak at exactly 7.26 ppm[3].
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1D 13 C Acquisition: Run a standard proton-decoupled 1D carbon pulse sequence (e.g., zgpg30). Use a spectral width of 250 ppm, a relaxation delay of 2 seconds, and acquire a minimum of 512 scans due to the low natural abundance of 13 C. Validation Check: Confirm the CDCl 3 solvent triplet is centered exactly at 77.16 ppm[3].
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Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration of the 6H singlet and 2H doublet.
Part 4: Workflow Visualization
The following diagram maps the critical path of the self-validating NMR data acquisition and processing pipeline described above.
Caption: Self-validating NMR data acquisition and processing workflow for high-fidelity spectral analysis.
References
- World Intellectual Property Organization. (2018). Pharmaceutical Compounds (Patent No. WO2018020242A1). Google Patents.
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
